molecular formula C15H25NO2S B290741 N-(2-ethylhexyl)-2-methylbenzenesulfonamide

N-(2-ethylhexyl)-2-methylbenzenesulfonamide

Cat. No. B290741
M. Wt: 283.4 g/mol
InChI Key: WQWBMDGYUBRWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylhexyl)-2-methylbenzenesulfonamide, also known as EHS, is a widely used compound in scientific research. It is a sulfonamide-based surfactant that is commonly used as a solubilizing agent in various applications, including drug delivery, protein purification, and membrane protein solubilization. EHS is a non-ionic surfactant that is known for its high solubility in water and organic solvents.

Mechanism of Action

The mechanism of action of N-(2-ethylhexyl)-2-methylbenzenesulfonamide is not well understood. However, it is believed that N-(2-ethylhexyl)-2-methylbenzenesulfonamide works by forming micelles in solution, which can solubilize hydrophobic compounds. The polar head group of N-(2-ethylhexyl)-2-methylbenzenesulfonamide interacts with water, while the hydrophobic tail interacts with the hydrophobic compound, allowing it to dissolve in water.
Biochemical and Physiological Effects:
N-(2-ethylhexyl)-2-methylbenzenesulfonamide is generally considered to be non-toxic and non-irritating. However, some studies have shown that N-(2-ethylhexyl)-2-methylbenzenesulfonamide can affect cell membrane integrity and induce cell death at high concentrations. N-(2-ethylhexyl)-2-methylbenzenesulfonamide has also been shown to have antimicrobial activity against certain bacteria and fungi. However, the exact mechanism of this activity is not well understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-ethylhexyl)-2-methylbenzenesulfonamide in lab experiments is its high solubility in water and organic solvents. This makes it an effective solubilizing agent for hydrophobic compounds, which are often difficult to dissolve in water. N-(2-ethylhexyl)-2-methylbenzenesulfonamide is also relatively inexpensive and easy to obtain. However, one limitation of using N-(2-ethylhexyl)-2-methylbenzenesulfonamide is that it can form micelles at high concentrations, which can interfere with some experiments. Additionally, N-(2-ethylhexyl)-2-methylbenzenesulfonamide can affect cell membrane integrity and induce cell death at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many future directions for research on N-(2-ethylhexyl)-2-methylbenzenesulfonamide. One area of interest is the mechanism of action of N-(2-ethylhexyl)-2-methylbenzenesulfonamide, particularly how it interacts with hydrophobic compounds and membrane proteins. Another area of interest is the development of new N-(2-ethylhexyl)-2-methylbenzenesulfonamide analogs with improved solubilizing properties, as well as the development of new applications for N-(2-ethylhexyl)-2-methylbenzenesulfonamide in drug delivery and protein purification. Additionally, more research is needed to understand the potential toxic effects of N-(2-ethylhexyl)-2-methylbenzenesulfonamide on cells and organisms, particularly at high concentrations.

Synthesis Methods

The synthesis of N-(2-ethylhexyl)-2-methylbenzenesulfonamide involves the reaction of 2-methylbenzenesulfonyl chloride with 2-ethylhexylamine in the presence of a base. The reaction takes place at room temperature, and the product is obtained after purification by column chromatography. The yield of N-(2-ethylhexyl)-2-methylbenzenesulfonamide is typically high, and the purity is around 95%.

Scientific Research Applications

N-(2-ethylhexyl)-2-methylbenzenesulfonamide is widely used in scientific research, particularly in the fields of drug delivery and protein purification. N-(2-ethylhexyl)-2-methylbenzenesulfonamide is an effective solubilizing agent for hydrophobic drugs, which are often difficult to dissolve in water. N-(2-ethylhexyl)-2-methylbenzenesulfonamide can also be used to solubilize membrane proteins, which are notoriously difficult to work with due to their hydrophobic nature. N-(2-ethylhexyl)-2-methylbenzenesulfonamide can help to stabilize membrane proteins and prevent denaturation, making it easier to study their structure and function.

properties

Molecular Formula

C15H25NO2S

Molecular Weight

283.4 g/mol

IUPAC Name

N-(2-ethylhexyl)-2-methylbenzenesulfonamide

InChI

InChI=1S/C15H25NO2S/c1-4-6-10-14(5-2)12-16-19(17,18)15-11-8-7-9-13(15)3/h7-9,11,14,16H,4-6,10,12H2,1-3H3

InChI Key

WQWBMDGYUBRWJB-UHFFFAOYSA-N

SMILES

CCCCC(CC)CNS(=O)(=O)C1=CC=CC=C1C

Canonical SMILES

CCCCC(CC)CNS(=O)(=O)C1=CC=CC=C1C

Origin of Product

United States

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